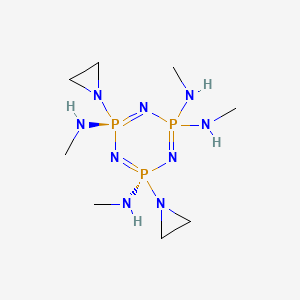
2-(3-Methylimidazol-3-ium-1-yl)acetic acid;hexafluorophosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Methylimidazol-3-ium-1-yl)acetic acid;hexafluorophosphate is a compound that belongs to the class of imidazole derivatives Imidazole is a five-membered heterocyclic moiety containing three carbon atoms and two nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methylimidazol-3-ium-1-yl)acetic acid typically involves the alkylation of imidazole derivatives. One common method is the N-alkylation of imidazole using tert-butyl chloroacetate, followed by ester cleavage in the presence of titanium tetrachloride . This process yields the desired imidazole derivative with high purity.
Industrial Production Methods
Industrial production of imidazole derivatives often involves large-scale synthesis using similar alkylation techniques. The reaction conditions are optimized to ensure high yield and purity, making the process efficient and cost-effective for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-Methylimidazol-3-ium-1-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The imidazole ring allows for substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various alkylating agents for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can introduce various functional groups into the imidazole ring.
Wissenschaftliche Forschungsanwendungen
2-(3-Methylimidazol-3-ium-1-yl)acetic acid has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 2-(3-Methylimidazol-3-ium-1-yl)acetic acid involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, affecting their activity. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Methylimidazole: An aromatic heterocyclic compound used as a solvent and precursor to ionic liquids.
2-(2-Methylimidazol-1-yl)acetic acid: Another imidazole derivative with similar chemical properties.
Uniqueness
2-(3-Methylimidazol-3-ium-1-yl)acetic acid is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Eigenschaften
Molekularformel |
C6H9F6N2O2P |
|---|---|
Molekulargewicht |
286.11 g/mol |
IUPAC-Name |
2-(3-methylimidazol-3-ium-1-yl)acetic acid;hexafluorophosphate |
InChI |
InChI=1S/C6H8N2O2.F6P/c1-7-2-3-8(5-7)4-6(9)10;1-7(2,3,4,5)6/h2-3,5H,4H2,1H3;/q;-1/p+1 |
InChI-Schlüssel |
WPDZSDACDHRYIX-UHFFFAOYSA-O |
Kanonische SMILES |
C[N+]1=CN(C=C1)CC(=O)O.F[P-](F)(F)(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[2-(2-Heptyl-4,5-dihydro-1H-imidazol-1-yl)ethoxy]propionic acid](/img/structure/B13769543.png)



![Benzenesulfonic acid, 4-hydroxy-3-[[[[[(2-hydroxy-5-sulfophenyl)methyl]amino]carbonyl]amino]methyl]-5-methyl-, diammonium salt](/img/structure/B13769564.png)






![N,N-Dimethyl-1-(2-methyl-1H-benzo[d]imidazol-1-yl)methanamine](/img/structure/B13769628.png)

